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Compound of Interest |

Compound Name: Piroxicillin
CAS No.: 82509-56-6
Cat. No.: B1622212
\, J

Executive Summary: The Antipseudomonal
Imperative

Piroxicillin (INN; Code: VX-VC 43) represents a sophisticated evolution in the

-lactam pharmacophore, specifically classified as a ureidopenicillin. Emerging during the
"Golden Era" of antibiotic development (circa early 1980s), it was engineered to address a
critical clinical gap: the intrinsic resistance of Gram-negative non-fermenters, particularly
Pseudomonas aeruginosa, to earlier penicillins.

Unlike its predecessors (ampicillin, carbenicillin), piroxicillin incorporates a complex polar side
chain—a pyrimidinyl-ureido moiety—attached to an amoxicillin-like backbone. This structural
modification enhances penetration through Gram-negative porin channels (OprF) and
increases affinity for Penicillin-Binding Protein 3 (PBP3), resulting in superior bactericidal
activity compared to piperacillin and mezlocillin in specific in vitro assays.

This guide deconstructs the chemical engineering, mechanistic action, and synthesis protocols
of piroxicillin, serving as a blueprint for understanding high-potency acylureidopenicillins.

Chemical Architecture & Structure-Activity
Relationship (SAR)
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The potency of piroxicillin derives from its hybrid structure. It is essentially an amoxicillin
derivative where the free

-amino group is acylated with a heterocyclic urea side chain.

Structural Breakdown

o Core Nucleus: 6-aminopenicillanic acid (6-APA) ring system (essential for

-lactamase activity).

o C-7 Substituent: A p-hydroxyphenylglycyl group (similar to amoxicillin), providing acid
stability and oral bioavailability potential (though typically parenteral).

o Ureido Side Chain: A (p-aminosulfonyl)anilino-4-hydroxy-5-pyrimidinyl group.[1] This bulky,
polar side chain mimics the peptide backbone of peptidoglycan, enhancing affinity for PBPs
and protecting the

-lactam ring from certain

-lactamases (steric hindrance).

itative Phusicochemical Profil

Property Value Clinical Significance

High heteroatom count
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negative entry.
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Molecular Weight 672.70 g/mol ]

mediated transport.

Facilitates binding to PBP
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Enhances water solubility and
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serum distribution.

Indicates low CNS penetration;
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high renal clearance.
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Visualization: Structural Logic of Piroxicillin
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Figure 1:SAR map illustrating how the ureido side chain drives both porin permeation and
target affinity.

Mechanism of Action: PBP Inhibition Cascade

Piroxicillin functions as a "suicide substrate" for bacterial transpeptidases (Penicillin-Binding
Proteins).

o Periplasmic Entry: Diffuses through outer membrane porins (OmpF/OmpC in E. coli, OprF in
Ps. aeruginosa).[1][2][3]

e Recognition: The D-alanyl-D-alanine structural mimicry allows the drug to dock into the
active site of PBPs (specifically PBP3 in Gram-negatives).

e Acylation: The
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-lactam ring opens, covalently binding to the active site serine residue.

« Inhibition: This irreversible blockage prevents cross-linking of peptidoglycan strands.

e Lysis: Activation of autolysins (murein hydrolases) leads to cell wall destabilization and
osmotic lysis.

Comparative Efficacy (In Vitro MIC Data)

Data synthesized from comparative studies against standard ureidopenicillins.

Piroxicillin MIC ( Piperacillin MIC (
Bacterial Strain Interpretation
g/mL) g/mL)
Pseudomonas
] 05-20 2.0-8.0 2-4x more potent
aeruginosa
Klebsiella ] o
] 1.0-4.0 2.0-8.0 Superior activity
pneumoniae
Escherichia coli 05-1.0 1.0-2.0 Comparable/Superior
] - Enhanced anaerobic
Bacteroides fragilis 4.0-16.0 8.0-32.0

coverage

Experimental Protocols
Protocol A: Chemical Synthesis of Piroxicillin (Ureido-
Acylation Route)

Note: This protocol describes the standard Schotten-Baumann condensation method used for
ureidopenicillins.

Reagents:
e Amoxicillin Trihydrate (Precursor A)

e 2-(p-aminosulfonyl)anilino-4-hydroxy-5-pyrimidinyl isocyanate (Precursor B - Activated Side
Chain)
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o Triethylamine (TEA)
¢ Dichloromethane (DCM) / Tetrahydrofuran (THF)
 Silylating agent (BSA or HMDS)
Step-by-Step Workflow:
« Silylation (Protection):
o Suspend Amoxicillin Trihydrate (10 mmol) in dry DCM (50 mL).
o Add Bis(trimethylsilyl)acetamide (BSA) (25 mmol) dropwise at 0°C under Nitrogen.

o Mechanism:[3][4] Protects the carboxylic acid and the phenolic hydroxyl group, solubilizing
the penicillin nucleus in organic solvent.

o Sitir for 2 hours until the solution is clear.
e Acylation (Coupling):
o Cool the silylated amoxicillin solution to -20°C.

o Dissolve the pyrimidinyl isocyanate/carbamoyl chloride derivative (10.5 mmol) in dry THF
(20 mL).

o Add the side-chain solution slowly to the penicillin reactor, maintaining temperature <
-10°C to prevent

-lactam ring degradation.

o Stir for 3 hours, allowing temperature to rise to 0°C.
e Hydrolysis & Isolation:
o Quench reaction with ice-cold water (50 mL) to remove silyl protecting groups.

o Adjust pH to 2.0 using 1N HCI to precipitate the free acid form.
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o Extract with Ethyl Acetate (3 x 50 mL).
o Dry organic layer over
and evaporate to dryness.
 Purification:

o Recrystallize crude product from Isopropanol/Water.

o Validation: Confirm structure via HPLC (C18 column, Phosphate buffer/Acetonitrile
gradient) and NMR.

Protocol B: MIC Determination (Broth Microdilution)
Objective: Validate antipseudomonal potency.

e Inoculum Prep: Prepare 0.5 McFarland suspension of Ps. aeruginosa (ATCC 27853). Dilute
1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

e Plate Setup: Dispense 100

L of CAMHB into 96-well plates.
e Drug Dilution: Add piroxicillin (stock 128

g/mL) to column 1. Perform serial 2-fold dilutions across the plate.

e |noculation: Add 100

L of bacterial suspension to each well (Final volume 200
L; Final inoculum
CFU/mL).

e Incubation: 37°C for 16-20 hours (ambient air).

e Readout: The MIC is the lowest concentration showing no visible turbidity.
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Development History & Synthesis Workflow
Visualization

Piroxicillin was developed in the wake of piperacillin's success, aiming to optimize the "ureido”
concept. The strategy involved modifying the piperazine ring of piperacillin into a pyrimidine-
based structure to alter solubility and PBP binding kinetics.
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Raw Material:
Amoxicillin Trihydrate

Step 1: Silylation Side Chain Prep:
(BSA/DCM, 0°C) Pyrimidinyl Isocyanate

Nucleophilic Attack / Reagent Addition

Step 2: Acylation
(-20°C, Anhydrous)

Remove Silyl Groups

Step 3: Hydrolysis
(pH Adjustment, H20)

Step 4: Crystallization
(Isopropanol/H20)

alt Formation

Final Product:
Piroxicillin Sodium
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Figure 2:Synthetic pathway converting Amoxicillin to Piroxicillin via silyl-protection chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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